Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
Overview
Description
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester (BOC-CBZ-Lys-tBu) is a synthetic, non-proteinogenic amino acid. It is a versatile reagent that has been extensively used in peptide synthesis, bioconjugation, and other biochemical applications. BOC-CBZ-Lys-tBu is a zwitterionic molecule that is composed of an N-terminal BOC (t-butoxycarbonyl) group, a CBZ (carbobenzyloxy) group, and an L-Lysine residue. The tert-butyl ester group provides additional stability and solubility, making it an ideal reagent for various biological applications.
Mechanism of Action
BOC-CBZ-Lys-tBu acts as a protecting group in peptide synthesis. The BOC group protects the N-terminal amino group of the peptide from hydrolysis. The CBZ group can also be used to protect the side chain of lysine from enzymatic degradation. The tert-butyl ester group provides additional stability and solubility, making it an ideal reagent for various biological applications.
Biochemical and Physiological Effects
BOC-CBZ-Lys-tBu is a non-proteinogenic amino acid, meaning it does not occur naturally in proteins. Therefore, it does not have any direct biochemical or physiological effects. However, it can be used to modify proteins and peptides, which can have various biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
BOC-CBZ-Lys-tBu has several advantages for use in lab experiments. It is a stable reagent that can be stored at room temperature. It is also soluble in aqueous solutions, making it easy to use in a variety of applications. Additionally, it is relatively inexpensive and can be purchased in bulk. However, it is not as widely available as other reagents and can be difficult to obtain.
Future Directions
There are several potential future directions for the use of BOC-CBZ-Lys-tBu. It could be used to develop peptide-based drugs or to study the mechanism of enzyme-catalyzed reactions. Additionally, it could be used to modify proteins and peptides for use in bioconjugation or other biochemical applications. It could also be used to synthesize peptide libraries for use in drug discovery and development. Finally, it could be used to study the structure and function of proteins and other biomolecules.
Scientific Research Applications
BOC-CBZ-Lys-tBu has been used in a wide range of scientific research applications. It has been used to synthesize peptides, conjugate proteins, and other biomolecules. It has also been used in the synthesis of peptide-based drugs, as well as in the study of enzyme-catalyzed reactions.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWMUXFBVOTID-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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